molecular formula C25H22ClNO4 B2404880 [2-(1,3-benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methanone O-(4-chlorobenzyl)oxime CAS No. 338749-28-3

[2-(1,3-benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methanone O-(4-chlorobenzyl)oxime

Cat. No. B2404880
CAS RN: 338749-28-3
M. Wt: 435.9
InChI Key: UKGQURNMPWDUHZ-IMVLJIQESA-N
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Description

“2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-(4-chlorobenzyl)oxime” is a chemical compound. It is offered by various chemical suppliers for research purposes .


Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources .


Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the searched resources . Chemical reactions can vary widely depending on the conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and density, can provide important information about its stability, reactivity, and safety. Unfortunately, the specific physical and chemical properties for this compound are not available in the searched resources .

Scientific Research Applications

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other substances at the molecular level. The specific mechanism of action for this compound is not available in the searched resources .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, the specific safety and hazard information for this compound is not available in the searched resources .

Future Directions

The future directions for the research and application of this compound are not specified in the searched resources . Future directions can depend on many factors, including the results of ongoing research, market demand, and regulatory considerations.

properties

IUPAC Name

(Z)-1-[2-(1,3-benzodioxol-5-yl)cyclopropyl]-N-[(4-chlorophenyl)methoxy]-1-(4-methoxyphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4/c1-28-20-9-4-17(5-10-20)25(27-31-14-16-2-7-19(26)8-3-16)22-13-21(22)18-6-11-23-24(12-18)30-15-29-23/h2-12,21-22H,13-15H2,1H3/b27-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGQURNMPWDUHZ-IMVLJIQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOCC2=CC=C(C=C2)Cl)C3CC3C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N\OCC2=CC=C(C=C2)Cl)/C3CC3C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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